

GSK3787: A Technical Guide to its Discovery and Preclinical Development

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Compound of Interest

Compound Name: GSK3787

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This technical guide provides an in-depth overview of the discovery and preclinical development of **GSK3787**, a selective and irreversible antagonist of the peroxisome proliferator-activated receptor delta (PPAR δ). The information is compiled from peer-reviewed scientific literature and available chemical data.

Introduction

GSK3787, with the chemical name 4-chloro-N-(2-([5-(trifluoromethyl)-2-pyridyl]sulfonyl)ethyl)benzamide, is a potent and selective tool compound for studying the biological functions of PPAR δ .^[1] PPARs are a group of nuclear receptors that play crucial roles in metabolism and cellular differentiation. While agonists of PPARs have been investigated for various therapeutic indications, the development of antagonists like **GSK3787** has provided researchers with essential tools to probe the physiological and pathological roles of PPAR δ . This document outlines the key milestones in its discovery and preclinical characterization.

Discovery and Development Timeline

The development of **GSK3787** has been centered on its utility as a research tool rather than a clinical candidate. As such, its development timeline is primarily marked by its initial disclosure in the scientific literature.

Key Milestones:

- February 25, 2010: The first public disclosure and detailed characterization of **GSK3787** is published in the Journal of Medicinal Chemistry by Shearer et al. from GlaxoSmithKline.^[2] This paper establishes its identity as a potent and selective PPAR δ antagonist.
- Post-2010: **GSK3787** becomes commercially available from various chemical suppliers and is subsequently used in numerous preclinical studies to investigate the role of PPAR δ in various biological processes.

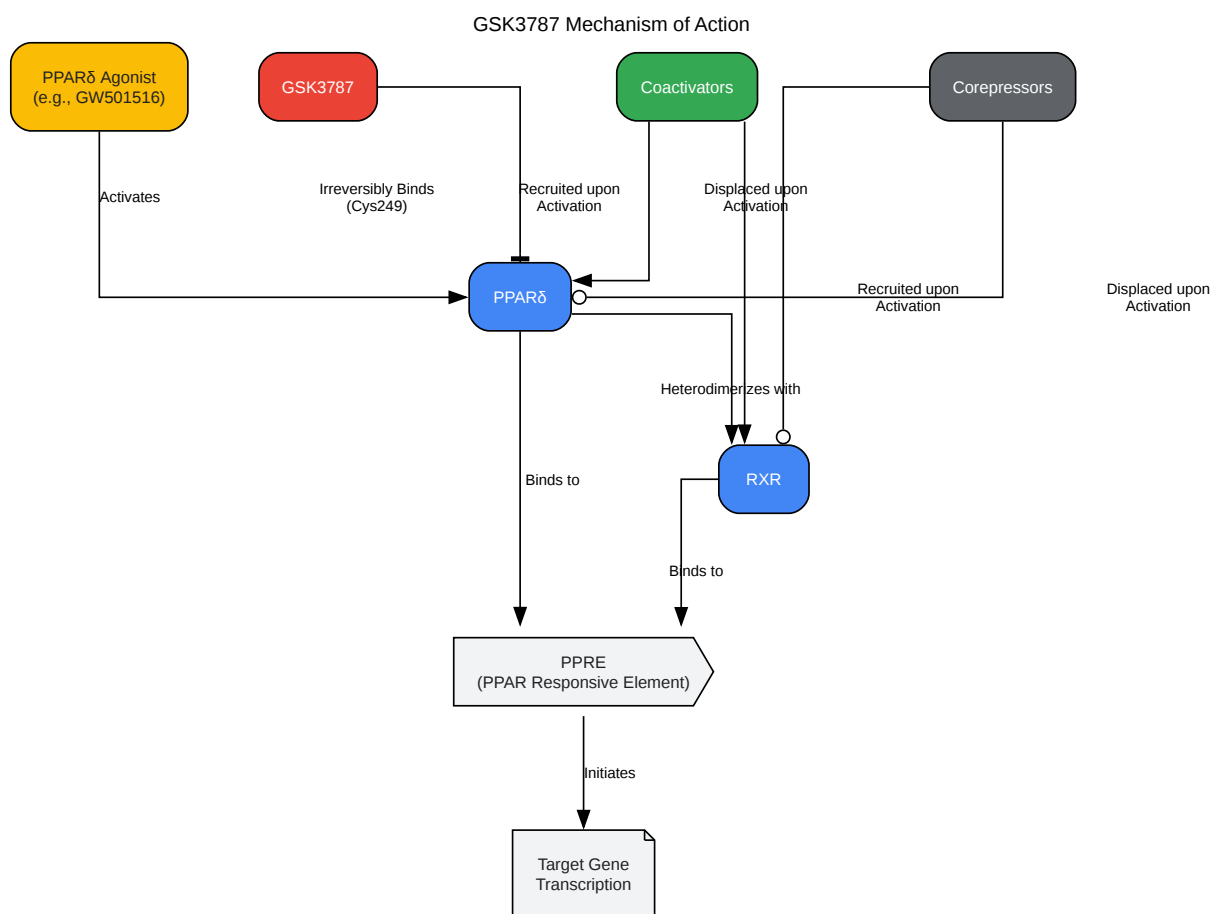
To date, there is no publicly available information indicating that **GSK3787** has been investigated in human clinical trials. Searches of clinical trial registries, including ClinicalTrials.gov, have not yielded any results for this compound. Its development appears to be confined to a preclinical, research-oriented setting.

Mechanism of Action

GSK3787 is a selective and irreversible antagonist of PPAR δ .^[3] It exerts its effect by covalently binding to cysteine 249 (Cys249) within the ligand-binding pocket of the PPAR δ receptor.^[2] This irreversible binding blocks the transcriptional activity of PPAR δ , thereby inhibiting the expression of its target genes.^[2]

Signaling Pathway

The following diagram illustrates the mechanism of action of **GSK3787** in the context of PPAR δ signaling.



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Caption: **GSK3787** irreversibly binds to PPAR δ , preventing its activation.

Preclinical Pharmacology

GSK3787 has been extensively characterized in a variety of in vitro and in vivo preclinical models.

In Vitro Studies

Binding Affinity and Selectivity:

GSK3787 demonstrates high selectivity for PPAR δ over other PPAR subtypes.

Receptor	pIC50
hPPAR δ	6.6
hPPAR α	< 5
hPPAR γ	< 5
h: human	

Functional Activity:

In cell-based assays, **GSK3787** effectively antagonizes the activity of PPAR δ agonists. For example, in human skeletal muscle cells, 1 μ M of **GSK3787** was shown to effectively antagonize the agonist-stimulated transcription of carnitine palmitoyltransferase 1a (CPT1a) and pyruvate dehydrogenase kinase 4 (PDK4).[3]

In Vivo Studies

Pharmacokinetics in Mice:

Pharmacokinetic studies in male C57BL/6 mice have demonstrated that **GSK3787** possesses properties suitable for in vivo use.

Parameter	Intravenous (0.5 mg/kg)	Oral (10 mg/kg)
Clearance (CL)	39 ± 11 (mL/min)/kg	-
Volume of Distribution (Vss)	1.7 ± 0.4 L/kg	-
Cmax	-	881 ± 166 ng/mL
AUCinf	-	3343 ± 332 h*ng/mL
Half-life (t1/2)	-	2.7 ± 1.1 h
Bioavailability (F)	-	77 ± 17%

Pharmacodynamic Effects:

Oral administration of **GSK3787** has been shown to antagonize ligand-induced gene expression in vivo. In wild-type mice, co-administration of 10 mg/kg of **GSK3787** effectively prevented the GW0742-induced expression of Angiopoietin-like 4 (Angptl4) and Adipose differentiation-related protein (Adrp) mRNA in the colon epithelium.[\[3\]](#)

Experimental Protocols

This section provides a summary of the key experimental methodologies used in the characterization of **GSK3787**, as described in the cited literature.

Ligand Binding Assays

Objective: To determine the binding affinity and selectivity of **GSK3787** for PPAR subtypes.

Methodology: A competitive radioligand binding assay is typically used. This involves incubating the recombinant PPAR ligand-binding domain (LBD) with a constant concentration of a radiolabeled PPAR agonist (e.g., [³H]-GW501516) and varying concentrations of the unlabeled competitor compound (**GSK3787**). The amount of radioligand bound to the receptor is then measured, and the IC₅₀ value (the concentration of the competitor that inhibits 50% of the radioligand binding) is calculated. This is then converted to a pIC₅₀ value (-log(IC₅₀)).

Cell-Based Reporter Gene Assays

Objective: To assess the functional antagonist activity of **GSK3787**.

Methodology: A common method involves co-transfecting cells (e.g., HEK293) with an expression vector for the full-length PPAR receptor and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene. The cells are then treated with a PPAR agonist in the presence or absence of **GSK3787**. The antagonist activity is determined by measuring the inhibition of agonist-induced luciferase expression.

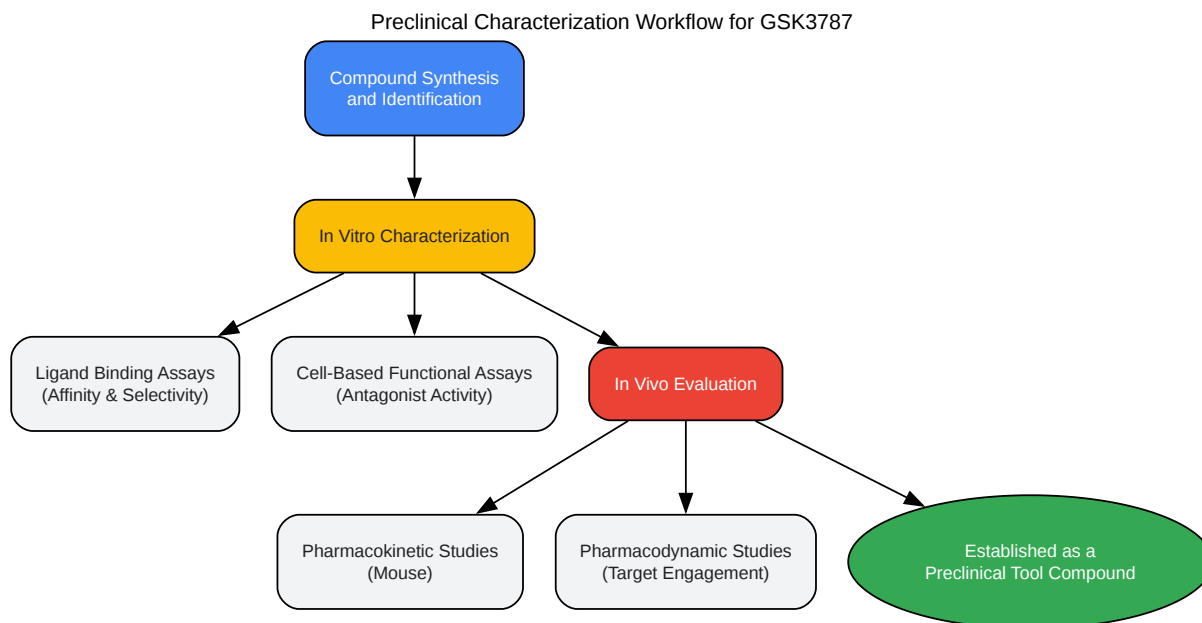
In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of **GSK3787**.

Methodology: Male C57BL/6 mice are administered **GSK3787** either intravenously or orally. Blood samples are collected at various time points post-administration. The concentration of **GSK3787** in the plasma is then quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters are then calculated from the resulting concentration-time data.

Experimental Workflow

The following diagram outlines a typical preclinical workflow for characterizing a compound like **GSK3787**.



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Caption: A typical workflow for the preclinical evaluation of **GSK3787**.

Conclusion

GSK3787 is a well-characterized, selective, and irreversible PPAR δ antagonist that has proven to be a valuable tool for preclinical research. Its discovery and detailed characterization have enabled numerous studies aimed at elucidating the complex biological roles of PPAR δ . While its development has not progressed into the clinical arena, its contribution to the fundamental understanding of PPAR δ biology is significant. This technical guide provides a comprehensive summary of the key data and methodologies related to the discovery and preclinical development of **GSK3787**.

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